

3-Phenoxyaniline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenoxyaniline

Cat. No.: B129670

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyaniline is a key aromatic building block widely employed in the landscape of organic synthesis. Its unique structural motif, featuring a diaryl ether linkage with a reactive aniline functionality, provides a versatile scaffold for the construction of complex molecules with significant applications in medicinal chemistry and materials science. The presence of the amine group allows for a diverse range of chemical transformations, including N-arylation, acylation, and participation in various coupling reactions, making it an invaluable tool for the synthesis of novel therapeutic agents and high-performance polymers.^[1] This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **3-phenoxyaniline**, complete with detailed experimental protocols and data to facilitate its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **3-phenoxyaniline** is essential for its effective use in synthesis.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO	[2]
Molecular Weight	185.22 g/mol	[2]
Appearance	Solid	Sigma-Aldrich
Melting Point	41-44 °C	Sigma-Aldrich
Boiling Point	329-330 °C	Sigma-Aldrich
CAS Number	3586-12-7	[2]
SMILES	C1=CC=C(C=C1)OC2=CC=C C(=C2)N	[2]
InChI	InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2	[2]

Core Synthetic Transformations

The reactivity of the aniline moiety in **3-phenoxyaniline** allows for a variety of important synthetic transformations, primarily focusing on the formation of new carbon-nitrogen and carbon-oxygen bonds.

N-Arylation Reactions

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds and is highly applicable to the N-arylation of **3-phenoxyaniline**.^{[3][4]} The reaction typically involves the coupling of an aryl halide or triflate with the aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.^[5]

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation, provides an alternative route for N-arylation, particularly with activated aryl halides.^[6] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.

Acylation Reactions

The amino group of **3-phenoxyaniline** readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and extending the molecular framework.

Experimental Protocols

Synthesis of 2-Chloro-N-(3-phenoxyphenyl)acetamide

This protocol describes the acylation of **3-phenoxyaniline** with chloroacetyl chloride, a common step in the synthesis of more complex molecules.

Materials:

- **3-Phenoxyaniline**
- Chloroacetyl chloride
- Potassium carbonate (K_2CO_3)
- Dichloromethane (DCM), dry
- Water
- Hexane
- Ethyl acetate

Procedure:

- To a well-stirred solution of **3-phenoxyaniline** (1.0 eq) and K_2CO_3 (3.6 eq) in dry DCM, add chloroacetyl chloride (1.2 eq) dropwise at 0 °C.^[7]
- Stir the mixture for 4-6 hours at room temperature.^[7]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, evaporate the excess DCM using a rotary evaporator.^[7]

- Wash the resulting solid with an excess of water.[7]
- Recrystallize the crude product from a hexane/ethyl acetate mixture to yield 2-chloro-N-(3-phenoxyphenyl)acetamide.[7]

Expected Yield: While a specific yield for the 3-phenoxy derivative is not provided in the searched literature, similar reactions with other anilines suggest yields can range from moderate to high (e.g., 70-80%).[2][3]

Characterization Data (for analogous compounds):

- IR (cm^{-1}): ~3380 (N-H stretch), ~1670 (C=O stretch), ~775 (C-Cl stretch).[2]
- ^1H NMR: Signals corresponding to the aromatic protons of both phenyl rings and the methylene protons of the chloroacetyl group are expected.
- Mass Spectrum: A molecular ion peak corresponding to the mass of the product is expected. [2]

General Protocol for Buchwald-Hartwig Amination of 3-Phenoxyaniline

This general procedure can be adapted for the coupling of **3-phenoxyaniline** with various aryl halides.

Materials:

- **3-Phenoxyaniline** (1.5 eq)
- Aryl bromide (1.0 eq)
- Cesium carbonate (Cs_2CO_3) (10 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.05 eq)
- BINAP (0.08 eq)
- Toluene

Procedure:

- In a reaction vessel, combine the aryl bromide, **3-phenoxyaniline**, Cs_2CO_3 , $\text{Pd}(\text{OAc})_2$, and BINAP in toluene.^[8]
- Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.^[8]
- After cooling, filter the reaction mixture through Celite.^[8]
- Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired N-aryl-**3-phenoxyaniline**.^[8]

Quantitative Data for a Representative Buchwald-Hartwig Amination:

Aryl Halide	Amine	Catalyst/Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
4-Bromoanisole	3-Phenoxyaniline (hypothetical)	$\text{Pd}(\text{OAc})_2/\text{XPhos}$	NaOtBu	Toluene	100-110	12-24	>80 (expected)	[5]
4-Chlorotoluene	Morpholine	(NHC)Pd(allyl)Cl	NaOtBu	Toluene	110	12	95	[9]

General Protocol for Ullmann Condensation of 3-Phenoxyaniline

This procedure outlines a general method for the copper-catalyzed N-arylation of **3-phenoxyaniline**.

Materials:

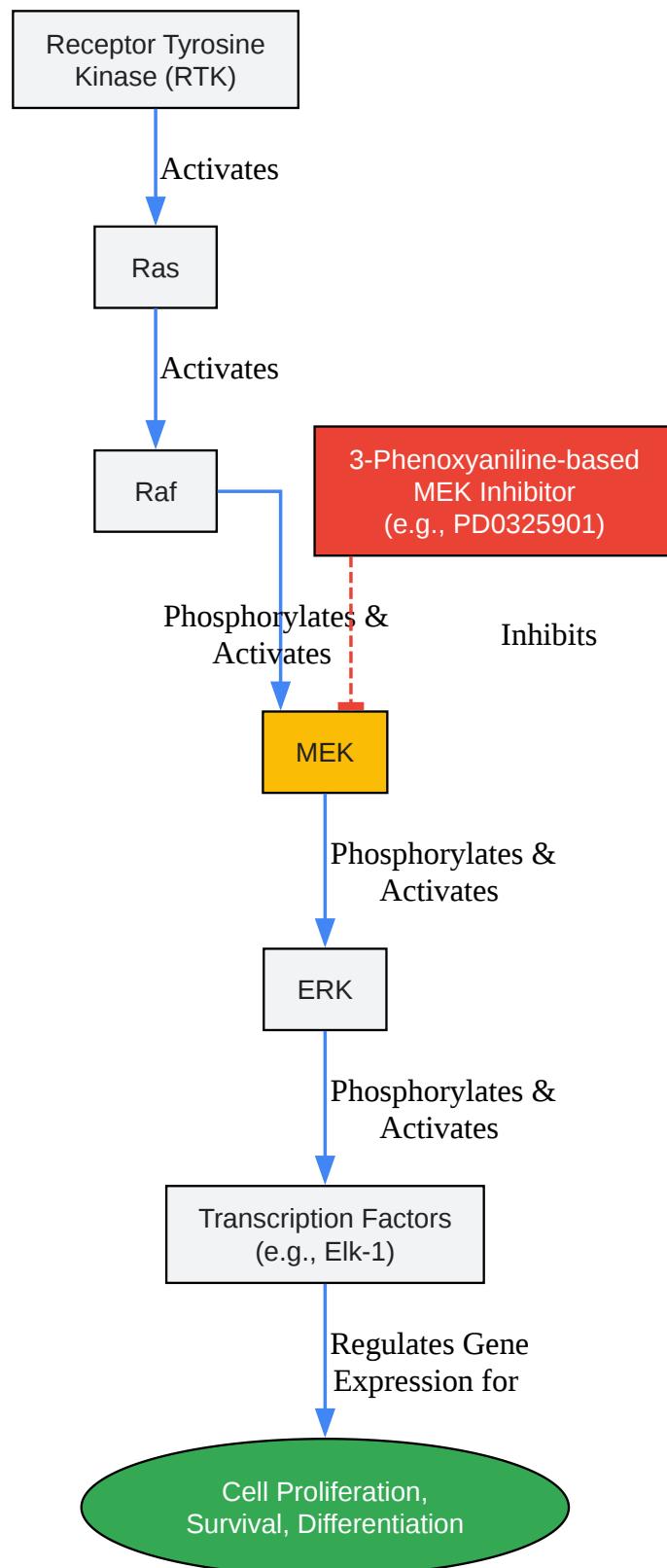
- **3-Phenoxyaniline**

- Aryl iodide or bromide
- Copper(I) iodide (CuI)
- N-methylglycine or L-proline
- Potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Combine the aryl halide, **3-phenoxyaniline**, CuI, the ligand (N-methylglycine or L-proline), and the base in DMSO.
- Heat the reaction mixture at a temperature ranging from 40-90 °C.
- Monitor the reaction by TLC.
- Upon completion, perform an aqueous workup and extract the product with an organic solvent.
- Purify the product by column chromatography.

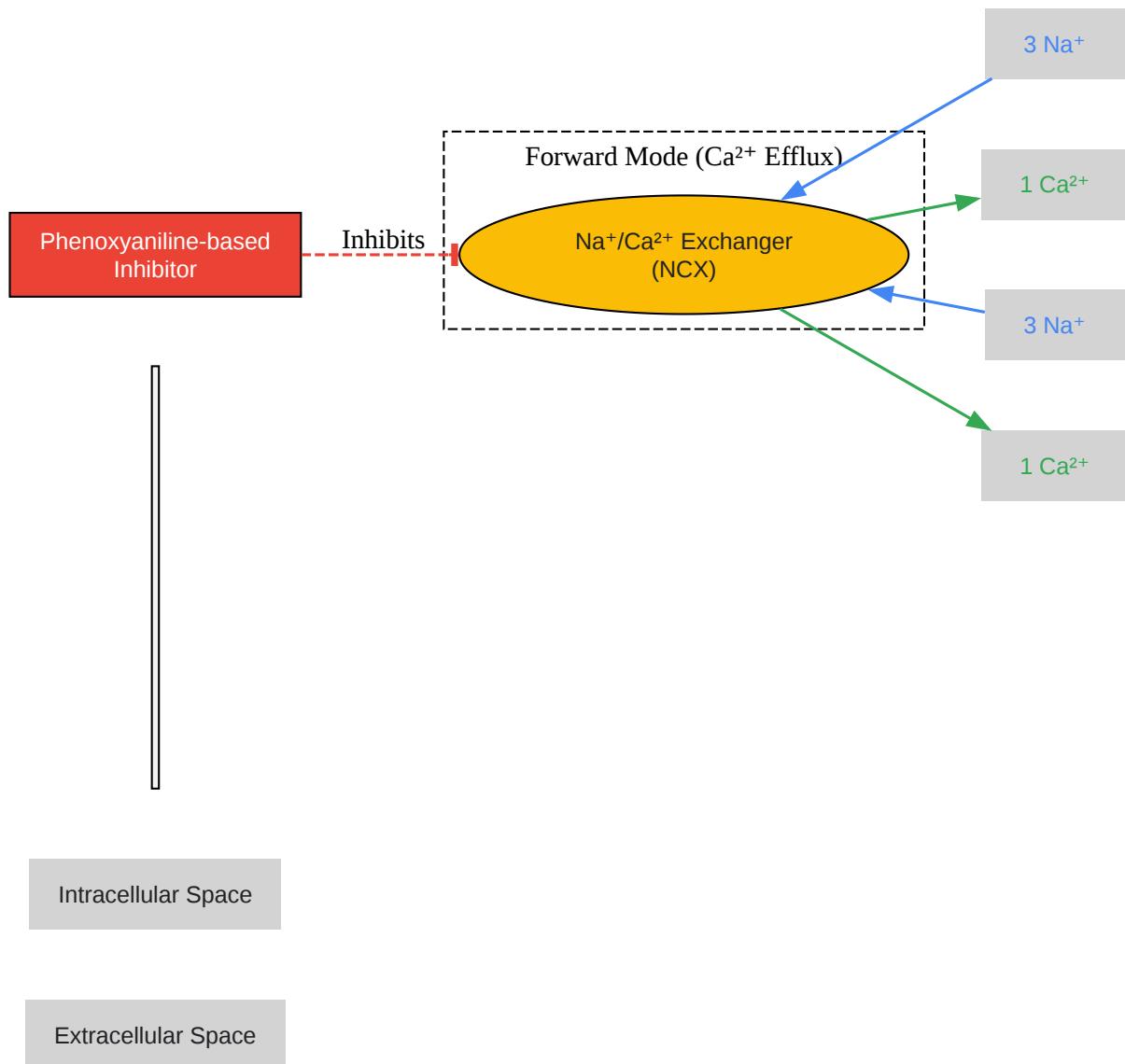
Quantitative Data for a Representative Ullmann Condensation:


Aryl Halide	Amine	Catalyst /Ligand	Base	Solvent	Temp (°C)	Yield (%)	Reference
1-Iodo-4-nitrobenzene	Diphenyl amine	Cu powder	-	Neat	350	50-90 (conversion)	[10]
Aryl Iodides/Bromides	Various Amines	CuI/L-proline	K_2CO_3/K_3PO_4	DMSO	40-90	Good to excellent	[11]

Applications in Drug Discovery and Development

The **3-phenoxyaniline** scaffold is a prominent feature in a variety of biologically active molecules, demonstrating its importance in the development of novel therapeutics.

Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway


The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.^[12] Dysregulation of this pathway is a hallmark of many cancers. Phenoxyaniline derivatives have been identified as scaffolds for the development of potent MEK inhibitors, such as PD0325901.^[13] These inhibitors typically bind to the allosteric pocket of MEK, preventing its phosphorylation and subsequent activation of ERK.

[Click to download full resolution via product page](#)

Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by **3-phenoxyaniline**-based MEK inhibitors.

Modulation of the $\text{Na}^+/\text{Ca}^{2+}$ Exchanger (NCX)

The $\text{Na}^+/\text{Ca}^{2+}$ exchanger is a crucial membrane protein involved in maintaining calcium homeostasis in cells.^{[7][14]} Its dysregulation is implicated in various cardiovascular diseases. Phenoxyaniline derivatives have been investigated as inhibitors of the $\text{Na}^+/\text{Ca}^{2+}$ exchanger, offering a potential therapeutic strategy for these conditions.^{[10][15]} These inhibitors can modulate the flow of calcium ions, thereby influencing cellular processes dependent on calcium signaling.

[Click to download full resolution via product page](#)

Caption: The modes of action of the Na⁺/Ca²⁺ exchanger and its inhibition by phenoxyaniline derivatives.

Conclusion

3-Phenoxyaniline is a highly valuable and versatile building block in organic synthesis. Its unique structural features and the reactivity of its aniline group provide access to a wide array of complex molecules with significant potential in medicinal chemistry and materials science. The ability to readily participate in key bond-forming reactions such as Buchwald-Hartwig amination, Ullmann condensation, and various acylation reactions underscores its utility. As demonstrated, derivatives of **3-phenoxyaniline** have shown promise as modulators of critical biological pathways, highlighting the continued importance of this scaffold in the discovery and development of new therapeutic agents. This guide provides a foundational understanding and practical protocols to encourage the further exploration and application of **3-phenoxyaniline** in innovative synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]

- 11. people.umass.edu [people.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. media.neliti.com [media.neliti.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Phenoxyaniline: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129670#3-phenoxyaniline-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com